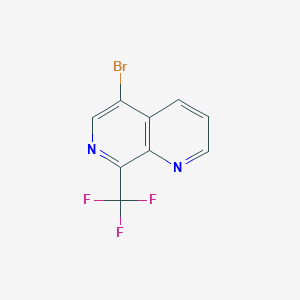
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate is a chemical compound with the molecular formula C15H16FNO3 and a molecular weight of 277.29 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate typically involves the reaction of 6-fluoro-4-hydroxynaphthalene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity. Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale .
Analyse Des Réactions Chimiques
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Applications De Recherche Scientifique
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-ethynylphenyl)carbamate: This compound has a similar structure but with an ethynyl group instead of a fluoro group.
tert-Butyl (6-chloro-4-hydroxynaphthalen-2-yl)carbamate: This compound has a chloro group instead of a fluoro group, which may result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions .
Propriétés
Formule moléculaire |
C15H16FNO3 |
|---|---|
Poids moléculaire |
277.29 g/mol |
Nom IUPAC |
tert-butyl N-(6-fluoro-4-hydroxynaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H16FNO3/c1-15(2,3)20-14(19)17-11-6-9-4-5-10(16)7-12(9)13(18)8-11/h4-8,18H,1-3H3,(H,17,19) |
Clé InChI |
SZILXXORLYGFRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C2C=C(C=CC2=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)


![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)
![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)


![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)

